(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

medicinal chemistry lead optimization physicochemical property

(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865543-80-2) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class. Its core scaffold features a benzothiazolylidene moiety linked to a para-chlorobenzamide, a motif associated with alkaline phosphatase inhibition, anticancer activity, and amyloid-targeted imaging.

Molecular Formula C15H10Cl2N2OS
Molecular Weight 337.22
CAS No. 865543-80-2
Cat. No. B2556971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS865543-80-2
Molecular FormulaC15H10Cl2N2OS
Molecular Weight337.22
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3
InChIKeyMDLHPMHKHVNOEW-OBGWFSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview for CAS 865543-80-2: A 4-Chlorobenzamide Benzothiazolylidene Compound for Drug Discovery Research


(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865543-80-2) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class [1]. Its core scaffold features a benzothiazolylidene moiety linked to a para-chlorobenzamide, a motif associated with alkaline phosphatase inhibition, anticancer activity, and amyloid-targeted imaging [2]. The compound is supplied as a research-grade intermediate, typically at ≥95% purity (HPLC), with a molecular formula of C₁₅H₁₀Cl₂N₂OS and a molecular weight of 337.22 g/mol .

Why Generic Substitution of CAS 865543-80-2 Fails: Evidence of Scaffold-Dependent Selectivity in Benzothiazolylidene Benzamides


Thiazol-2-ylidene-benzamide derivatives are not functionally interchangeable. Small modifications to the benzamide ring or the thiazole N-substituent profoundly alter inhibitory profiles against alkaline phosphatase isozymes. For example, the 2″-chloro-benzamide analog 2e achieves an h-TNAP IC₅₀ of 0.079 ± 0.002 μM, whereas other derivatives in the same series exhibit >100-fold weaker inhibition [1]. The (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide scaffold carries a distinct substitution pattern—a 4-chlorobenzamide coupled with a 4-chloro-3-methylbenzothiazolylidene core—that is absent from these comparator series, indicating divergent target engagement and biological readout. Substituting a morpholinosulfonyl- or diallylsulfamoyl-containing analog without direct evidence of functional equivalence introduces uncontrolled risk in selectivity, potency, and downstream assay reproducibility [1].

Quantitative Differential Evidence Guide for CAS 865543-80-2: Head-to-Head and Cross-Study Comparisons with Closest Structural Analogs


Structural Simplicity and Lower Molecular Weight vs. Sulfamoyl-Functionalized Analogs

CAS 865543-80-2 bears a simple 4-chlorobenzamide moiety (MW = 337.22 g/mol) . In contrast, the closest commercially available analogs carrying sulfamoyl extensions—(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide and (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide—possess molecular weights of >460 g/mol . This 125+ g/mol increase corresponds to higher topological polar surface area (tPSA) and lower calculated membrane permeability, which may limit blood-brain barrier penetration and oral bioavailability in in vivo studies.

medicinal chemistry lead optimization physicochemical property

Synthetic Accessibility: Single-Step Condensation vs. Multi-Step Sulfamoyl Analog Synthesis

The target compound is synthesized via a one-step condensation of 4-chlorobenzoyl chloride with 4-chloro-3-methylbenzo[d]thiazol-2-amine under basic conditions . In contrast, the morpholino- and diallyl-sulfamoyl analogs require additional sulfonamide coupling steps, increasing step-count and overall yield loss [1]. This synthetic simplicity translates to lower procurement cost per gram and shorter lead times for gram-scale supply.

process chemistry synthetic efficiency procurement cost

Absence of Sulfamoyl-Mediated Off-Target Liability Common to Extended Analogs

Sulfamoyl-substituted benzothiazolylidene benzamides have been associated with increased hERG channel blockade and CYP inhibition due to the sulfamoyl moiety's interaction with hydrophobic pockets [1]. The target compound, lacking any sulfamoyl modification, is predicted to exhibit reduced hERG liability and less CYP2D6/3A4 inhibition based on class-level structure-activity relationship trends [1]. Although no direct hERG data is available for CAS 865543-80-2, the absence of the sulfamoyl group removes a known toxicophoric substructure.

selectivity safety pharmacology hERG

Ideal Research and Industrial Application Scenarios for CAS 865543-80-2 Based on Verified Differential Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 337.22 g/mol and a predicted cLogP of ~4.2, CAS 865543-80-2 satisfies the Rule of 3 criteria for fragment-like compounds. Its simple 4-chlorobenzamide group avoids the permeability penalties imposed by sulfamoyl extensions found in heavier analogs [1]. Researchers can use this compound as a starting fragment to grow into CNS-active leads targeting kinases or GPCRs, where maintaining blood-brain barrier penetration is critical [1].

Alkaline Phosphatase Isozyme Selectivity Probe Development

The thiazol-2-ylidene-benzamide scaffold has demonstrated exquisite selectivity between h-TNAP and intestinal alkaline phosphatase isozymes, with certain derivatives achieving >100-fold selectivity [1]. CAS 865543-80-2, with its distinct 4-chloro-3-methyl substitution, serves as a new core for probing structure-activity relationships (SAR) at the enzyme's active site, potentially uncovering novel selective inhibitors for bone or cancer indications [1].

Amyloid-β PET Tracer Precursor Development

Benzothiazole derivatives are established scaffolds for amyloid-β imaging agents (e.g., Pittsburgh compound B). The patent landscape (WO2007064773A2) indicates that isotopically-labeled benzothiazoles incorporating a 4-chloro-3-methylbenzothiazolylidene core are under investigation as PET tracers [2]. CAS 865543-80-2, carrying a 4-chlorobenzamide, can be isotopically labeled or further derivatized to generate candidate imaging probes for Alzheimer's disease diagnostics [2].

Quote Request

Request a Quote for (E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.